molecular formula C20H21FN4O B11205427 1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole

1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole

Cat. No.: B11205427
M. Wt: 352.4 g/mol
InChI Key: FGHHQHKVXWDZHJ-UHFFFAOYSA-N
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Description

1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole is a synthetic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring fused with a piperazine ring, which is further substituted with a fluorobenzoyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzodiazole core with a suitable piperazine derivative.

    Substitution with Fluorobenzoyl Group: The final step involves the substitution of the piperazine ring with a fluorobenzoyl group using a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: It is used to investigate the binding affinity and activity at various neurotransmitter receptors.

    Biology: The compound is utilized in studies related to cell signaling pathways and molecular interactions.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[4-(4-Fluorobenzoyl)-1-piperidyl]-1-naphthalen-2-yl-ethanone
  • 3-(Piperazin-1-yl)-1,2-benzothiazole

Comparison: 1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both benzodiazole and piperazine rings. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications. Similar compounds may share some structural features but differ in their biological activity and target specificity.

Properties

Molecular Formula

C20H21FN4O

Molecular Weight

352.4 g/mol

IUPAC Name

[4-(1-ethylbenzimidazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C20H21FN4O/c1-2-25-18-6-4-3-5-17(18)22-20(25)24-13-11-23(12-14-24)19(26)15-7-9-16(21)10-8-15/h3-10H,2,11-14H2,1H3

InChI Key

FGHHQHKVXWDZHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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